Sulfur Oxidation State Governs Reactivity Mode: Sulfinate (S²⁺) vs. Sulfonyl Chloride (S⁴⁺) in Cyclopropane-1-phosphonate Series
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate contains sulfur in the +2 oxidation state (sulfinate anion), conferring ambident nucleophilic/electrophilic reactivity. The sulfonyl chloride comparator diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2, MW 276.68 g/mol) has sulfur at +4 (sulfonyl chloride), which is exclusively electrophilic and undergoes rapid hydrolysis in aqueous media . Sulfinate salts are established as dual-mode reagents that react with both electrophiles (e.g., alkyl halides, yielding sulfones) and nucleophiles (e.g., amines, yielding sulfonamides after oxidation), whereas sulfonyl chlorides are restricted to nucleophilic displacement at sulfur [1]. This oxidation-state divergence means the sulfinate can serve as a sulfonyl anion equivalent, and can be oxidized in situ to the sulfonate (+6) for sulfonamide or sulfone formation, providing a single-compound entry to three sulfur oxidation manifolds [2].
| Evidence Dimension | Sulfur oxidation state and derived reactivity scope |
|---|---|
| Target Compound Data | Sulfur at +2 (sulfinate); ambident nucleophile/electrophile; can be oxidized to sulfonate (+4) or sulfonyl (+6) in situ [2] |
| Comparator Or Baseline | Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate: sulfur at +4 (sulfonyl chloride); electrophilic only; hydrolytically labile (rapid hydrolysis at >70 °C) |
| Quantified Difference | Sulfinate accesses three sulfur oxidation states (S²⁺ → S⁴⁺ → S⁶⁺) via sequential oxidation; sulfonyl chloride restricted to one reactivity mode (electrophilic S⁴⁺ only). Hydrolysis of sulfonyl chlorides is kinetically facile in water; sulfinate salts are bench-stable solids [2]. |
| Conditions | General class behavior of sulfinate salts vs. sulfonyl chlorides as reviewed in Aziz et al. (2014) [1]; specific comparator molecular weight from ChemSrc . |
Why This Matters
For procurement, selecting the sulfinate over the sulfonyl chloride analog provides a single building block capable of addressing three distinct sulfur oxidation–state-dependent diversification strategies in a single synthetic sequence, eliminating the need to purchase and validate multiple sulfur-electrophile reagents.
- [1] Aziz, J.; Messaoudi, S.; Alami, M.; Hamze, A. Sulfinate Derivatives: Dual and Versatile Partners in Organic Synthesis. Org. Biomol. Chem. 2014, 12, 9743–9759. DOI: 10.1039/C4OB01771D. View Source
- [2] Reddy, R. J.; Kumari, A. H. Synthesis and Applications of Sodium Sulfinates (RSO₂Na): A Powerful Building Block for the Synthesis of S–C, N–S, and S–O Bonds. RSC Adv. 2021, 11, 9130–9221. DOI: 10.1039/D0RA09759D. View Source
